2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one is a complex organic compound classified as a piperidine derivative. Its molecular formula is C15H31N3O, and it possesses a molecular weight of 269.43 g/mol. The structure of this compound includes an amino group, a piperidine ring, and various alkyl substituents, which contribute to its biological activity and potential pharmacological applications.
The synthesis of 2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one typically involves multi-step organic reactions. Key methods include:
The synthesis may involve specific reaction conditions such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity. Each step requires careful optimization to ensure the desired product is obtained efficiently.
The molecular structure of 2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one can be represented with the following structural details:
| Property | Data |
|---|---|
| Molecular Formula | C15H31N3O |
| Molecular Weight | 269.43 g/mol |
| IUPAC Name | 2-amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one |
| InChI | InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18... |
| InChI Key | RKKXNFFAXIAJOX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC(C1)CN(C)C(C)C)N |
The presence of a piperidine ring and various functional groups suggests potential interactions with biological targets .
2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one can undergo various chemical reactions, including:
Each type of reaction requires specific conditions:
The mechanism of action for 2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets, which may include:
The compound exhibits typical characteristics associated with piperidine derivatives, including solubility in organic solvents and potential stability under various conditions.
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified in available data |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
These properties are crucial for understanding its behavior in biological systems and during synthesis .
2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one has several potential scientific uses:
The unique structure and biological properties make this compound a candidate for further research into its efficacy and safety in clinical applications.
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 2409072-20-2